4-(3-Aminopropyl)-1,3-thiazol-2-amine

Description

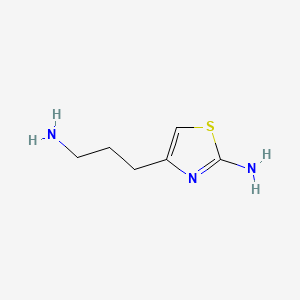

Structure

3D Structure

Properties

IUPAC Name |

4-(3-aminopropyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c7-3-1-2-5-4-10-6(8)9-5/h4H,1-3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXZFXWMILDPTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650837 | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136604-78-9 | |

| Record name | 2-Amino-4-thiazolepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136604-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Aminopropyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(3-Aminopropyl)-1,3-thiazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-(3-Aminopropyl)-1,3-thiazol-2-amine. This compound is a notable heterocyclic amine incorporating the 2-aminothiazole scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering foundational data, a plausible synthetic pathway, detailed spectroscopic analysis, and safety protocols. By consolidating this information, this guide aims to facilitate further research and application of this versatile chemical building block.

Compound Identification and Nomenclature

Correctly identifying a chemical entity is the cornerstone of scientific research. This compound is a bifunctional molecule featuring a primary aliphatic amine at the terminus of a propyl chain and a 2-aminothiazole heterocyclic core. The dihydrochloride salt is a common commercially available form.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 136604-78-9 (Free Base) | Chemdiv |

| Molecular Formula | C₆H₁₁N₃S | [4][5] |

| Molecular Weight | 157.24 g/mol (Free Base) | [5] |

| 230.16 g/mol (Dihydrochloride Salt) | [6] | |

| SMILES String | NC1=NC(CCCN)=CS1 | [6] |

| InChI Key | BHCHUXXNTHWMGJ-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and potential applications. The data below, primarily for the free base form, are based on predicted values, which are valuable for initial experimental design.

| Property | Value | Source(s) |

| Physical Form | Solid (Dihydrochloride Salt) | [6] |

| Boiling Point | 320.6 ± 25.0 °C (Predicted) | [5] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Data not available; amine salts are generally water-soluble. | N/A |

Synthesis and Reactivity

Plausible Synthetic Pathway: Hantzsch Thiazole Synthesis

The most established and versatile method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis.[4][7][8] This reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[9] For the synthesis of the title compound, a plausible route would involve the reaction of a suitably protected α-haloketone with thiourea, followed by deprotection.

The key steps are:

-

Nucleophilic Attack: The sulfur atom of thiourea, acting as the nucleophile, attacks the electrophilic carbon bearing the halogen in the α-haloketone (e.g., 1-bromo-5-(Boc-amino)pentan-2-one). This is typically an Sₙ2 reaction.[7]

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.

-

Deprotection: Removal of the protecting group (e.g., Boc) from the primary amine yields the final product.

Chemical Reactivity

The molecule possesses two distinct amine functionalities, which govern its reactivity:

-

Primary Aliphatic Amine (-CH₂-NH₂): This group is a strong nucleophile and a moderately strong base. It is expected to readily undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.[10]

-

2-Aminothiazole Moiety: This group exhibits more complex reactivity. It can react as a nucleophile at either the exocyclic amino group or the endocyclic ring nitrogen, depending on the electrophile and reaction conditions.[11][12] Acylation and sulfonylation typically occur at the exocyclic nitrogen, whereas alkylation may favor the endocyclic nitrogen.[12]

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for this compound.

¹H NMR Spectroscopy

-

Thiazole Proton: A singlet is expected for the proton at the C5 position of the thiazole ring, likely appearing around δ 6.5 ppm.[13]

-

Propyl Chain Protons: The three methylene (-CH₂-) groups of the propyl chain will appear as multiplets. The two groups adjacent to the nitrogen atoms (α-protons) will be deshielded, appearing in the δ 2.5-3.0 ppm range. The central methylene group (β-proton) will be more shielded, appearing further upfield around δ 1.7-2.0 ppm.[14]

-

Amine Protons (-NH₂): The protons on both the primary amine and the 2-amino group will typically appear as broad signals. Their chemical shift is variable and depends on concentration and solvent. These signals will disappear upon the addition of D₂O to the sample, which is a key diagnostic test.[15]

¹³C NMR Spectroscopy

-

Thiazole Carbons: Three distinct signals are expected for the thiazole ring. The carbon at the C2 position, bonded to two nitrogen atoms, will be the most downfield (~168 ppm). The C4 and C5 carbons will appear in the aromatic region, around ~148 ppm and ~105 ppm, respectively.

-

Propyl Chain Carbons: The three aliphatic carbons of the propyl chain will resonate in the upfield region, typically between δ 25-45 ppm.[16]

Infrared (IR) Spectroscopy

-

N-H Stretching: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the 3450-3250 cm⁻¹ region (one for asymmetric stretch, one for symmetric stretch).[15][17][18] These bands are typically sharper than O-H stretches.[19]

-

C-H Stretching: Aliphatic C-H stretching vibrations from the propyl chain will be observed just below 3000 cm⁻¹.

-

N-H Bending: A bending (scissoring) vibration for the primary amine groups is expected in the 1650-1580 cm⁻¹ range.[17][19]

-

Ring Vibrations: C=N and C=C stretching vibrations from the thiazole ring will appear in the 1600-1475 cm⁻¹ region.[20]

Mass Spectrometry

-

Molecular Ion Peak: The free base has a molecular weight of 157.24. In accordance with the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, the molecular ion peak (M⁺) is expected at m/z = 157.[5][6][21] This is a strong indicator for the presence of an odd number of nitrogens (three, in this case).

-

Fragmentation: The primary fragmentation pathway for aliphatic amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[6][21][22] For this molecule, cleavage of the Cα-Cβ bond in the propyl chain is likely, leading to the loss of an ethyl radical and the formation of a resonance-stabilized iminium cation.

Potential Applications in Drug Discovery

The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3][23] Derivatives have demonstrated a vast range of biological activities, including:

-

Anticancer/Antiproliferative: Many 2-aminothiazole derivatives act as kinase inhibitors or tubulin polymerization inhibitors.[1][24][25]

-

Antimicrobial and Antifungal: The thiazole ring is a core component of many compounds with antibacterial and antifungal properties.[1][26]

-

Anti-inflammatory: The scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs).[1][26]

Given this precedent, this compound serves as a valuable and versatile building block. The primary amine provides a convenient handle for derivatization, allowing for its incorporation into larger molecules through amide bond formation or other linkages to explore new chemical space and develop novel therapeutic agents.[27][28]

Safety and Handling

Hazard Identification

The dihydrochloride salt of this compound is classified as hazardous.

-

GHS Pictogram: GHS05 (Corrosion)

-

Signal Word: Danger

-

Hazard Statement: H318 - Causes serious eye damage.[6]

-

General Hazards: Like many amines, it may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.[29][30]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[29][31]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[29][31]

-

Spill & Disposal: In case of a spill, avoid creating dust. Dampen the solid material with a suitable solvent like ethanol and collect it in a sealed container for hazardous waste disposal.[30] All waste should be handled according to institutional and local environmental regulations.[32]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[33]

Conclusion

This compound is a heterocyclic compound with significant potential for applications in medicinal chemistry and materials science. Its chemical structure, featuring both a reactive primary amine and a biologically relevant 2-aminothiazole core, makes it an attractive starting material for the synthesis of diverse and complex molecular architectures. This guide has provided a detailed summary of its core chemical properties, a viable synthetic strategy, and a predictive analysis of its spectroscopic signature, offering a solid foundation for researchers aiming to utilize this compound in their work. While the 2-aminothiazole moiety is a powerful tool, researchers should also be mindful of its potential classification as a toxicophore and proceed with appropriate safety and toxicological evaluations during drug development.[2][27]

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Online] Available at: [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Online] Available at: [Link]

-

YouTube. synthesis of thiazoles. [Online] Available at: [Link]

-

CUTM Courseware. Thiazole. [Online] Available at: [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Online] Available at: [Link]

-

Mass Spectrometry: Fragmentation. [Online] Available at: [Link]

-

YouTube. Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. [Online] Available at: [Link]

-

NIH National Library of Medicine. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]

-

PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Online] Available at: [Link]

-

ResearchGate. Drugs currently in use based on 2-aminothiazole skeleton. [Online] Available at: [Link]

-

ResearchGate. Recent developments of 2-aminothiazoles in medicinal chemistry. [Online] Available at: [Link]

-

ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? [Online] Available at: [Link]

-

ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online] Available at: [Link]

-

ACS Publications. Reactivity of 2-aminothiazole toward 2,4-dinitrofluorobenzene. Products and structures. [Online] Available at: [Link]

-

UCLA. IR: amines. [Online] Available at: [Link]

-

ResearchGate. 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Online] Available at: [Link]

-

ChemDmart. SAFETY DATA SHEET TRC-A630415-5G - 2-Aminothiazole. [Online] Available at: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Online] Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Online] Available at: [Link]

-

NIH National Library of Medicine. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Online] Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Online] Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. [Online] Available at: [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Online] Available at: [Link]

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. [Online] Available at: [Link]

-

NIH National Library of Medicine. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. [Online] Available at: [Link]

-

ACS Publications. Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Online] Available at: [Link]

-

ResearchGate. SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. [Online] Available at: [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online] Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Online] Available at: [Link]

-

ResearchGate. Can anyone help me with interpreting this 1H and 13C NMR spectrum. [Online] Available at: [Link]

-

ChemSynthesis. 1,3-thiazol-2-amine - 96-50-4. [Online] Available at: [Link]

-

MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Online] Available at: [Link]

-

NIH National Library of Medicine. Backbone and sidechain 1H, 15N and 13C resonance assignments of a multidrug efflux membrane protein using solution and solid-state NMR. [Online] Available at: [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Online] Available at: [Link]

-

SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Online] Available at: [Link]

-

ResearchGate. Synthesis, spectroscopic characterization, X-ray crystallography, structural activity relationship and antimicrobial activity of some novel 4-(5-(10-(3- N, N -dimethylamino)propyl)-10 H -phenothiazine-3-yl)-1, 3, 4-thiadiazole-2-yl) Azo dye/Schiff. [Online] Available at: [Link]

-

MDPI. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Online] Available at: [Link]

-

NIH National Library of Medicine. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Online] Available at: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synarchive.com [synarchive.com]

- 5. GCMS Section 6.15 [people.whitman.edu]

- 6. Video: Mass Spectrometry of Amines [jove.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. mdpi.com [mdpi.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. wikieducator.org [wikieducator.org]

- 20. nanobioletters.com [nanobioletters.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. cdhfinechemical.com [cdhfinechemical.com]

- 30. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 31. chemdmart.com [chemdmart.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

- 33. fishersci.com [fishersci.com]

4-(3-Aminopropyl)-1,3-thiazol-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 4-(3-Aminopropyl)-1,3-thiazol-2-amine

Introduction

This compound is a heterocyclic compound featuring a 2-aminothiazole core linked to an aminopropyl side chain. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents with applications ranging from antiviral and antibacterial to anticancer and anti-inflammatory roles.[1][2][3][4] Specifically, substituted aminothiazoles have been investigated as histamine H2-receptor agonists, highlighting their potential in modulating key biological pathways.[5] The synthesis of this specific molecule presents a unique challenge due to the presence of two primary amino groups with different reactivities—the exocyclic amine on the thiazole ring and the terminal amine on the propyl side chain. This guide provides a comprehensive overview of a robust synthetic pathway, grounded in established chemical principles and designed for practical implementation in a research setting.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis with a Protecting Group Approach

The cornerstone of 2-aminothiazole synthesis is the Hantzsch reaction, a classic condensation reaction between an α-haloketone and a thiourea derivative.[1][6] Given the structure of our target molecule, a direct Hantzsch reaction using a precursor already containing the free aminopropyl chain is unfeasible. The nucleophilic primary amine on the side chain would compete with the thiourea in reacting with the α-haloketone, leading to a complex mixture of unwanted byproducts.

Therefore, the most logical and efficient strategy involves a protecting group approach. The terminal amino group of the propyl side chain is temporarily masked with a protecting group. This allows the Hantzsch cyclization to proceed cleanly, forming the thiazole ring. A final deprotection step then liberates the terminal amine to yield the desired product. This multi-step pathway ensures high regioselectivity and chemical fidelity.

Visualizing the Main Synthetic Pathway

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

-

Protocol:

-

Dissolve the crude 1-chloro-5-phthalimidopentan-2-one and thiourea (1.1 equivalents) in absolute ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). [7] 3. Upon completion, cool the reaction mixture to room temperature. A solid product, N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide , may precipitate.

-

If precipitation occurs, collect the solid by filtration. If not, pour the mixture over crushed ice to induce precipitation. [7] 5. Wash the crude product with cold water and a small amount of cold ethanol. Recrystallize from ethanol to obtain the purified protected thiazole.

-

Part 3: Final Deprotection

The final step is the removal of the phthalimide group to unveil the primary amine of the propyl side chain.

-

Rationale: The Ing-Manske procedure, using hydrazine hydrate, is the standard method for cleaving phthalimides. Hydrazine acts as a potent nucleophile, attacking the imide carbonyls and releasing the desired primary amine in a stable, easily isolated form.

-

Protocol:

-

Suspend the purified N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide in ethanol.

-

Add hydrazine hydrate (approx. 2-3 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A voluminous white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.

-

Acidify the filtrate with concentrated HCl to pH ~1-2 to form the hydrochloride salt of the product, which is often easier to handle and purify.

-

Concentrate the filtrate under reduced pressure. The resulting solid can be recrystallized from an ethanol/ether mixture to yield pure This compound dihydrochloride .

-

To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium hydroxide, followed by extraction with an organic solvent.

-

Data Summary Table

| Step | Compound Name | Starting Material | Key Reagents | Expected Yield (%) |

| 1A | N-(4-Carboxybutyl)phthalimide | 5-Aminopentanoic Acid | Phthalic Anhydride | 85-95 |

| 1B | 1-Chloro-5-phthalimidopentan-2-one | Product from 1A | Oxalyl Chloride, Diazomethane, HCl | 60-70 (over 2 steps) |

| 2 | N-(3-(2-Amino-1,3-thiazol-4-yl)propyl)phthalimide | Product from 1B | Thiourea | 70-85 |

| 3 | This compound | Product from 2 | Hydrazine Hydrate | 80-90 |

Note: Yields are estimates and may vary based on experimental conditions and scale.

Conclusion

The synthesis of this compound is effectively achieved through a well-designed, multi-step sequence that leverages the classic Hantzsch thiazole synthesis. The strategic use of a phthalimide protecting group is critical to prevent side reactions and ensure a high yield of the desired product. Each step—protection, α-haloketone formation, cyclization, and deprotection—is a robust and well-documented transformation, making this pathway reliable for producing the target compound for further research in drug discovery and development. The protocols described herein provide a solid foundation for researchers and scientists aiming to synthesize this and structurally related aminothiazole derivatives.

References

- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). Sci. Int.(Lahore), 34(6), 563-568.

-

Timmerman, H., et al. (1990). Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles. Journal of Medicinal Chemistry, 33(1), 4-11. [Link]

-

Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]

-

Metwally, K. A. (2011). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Af. J. Chem, 64(3), 225-264. [Link]

-

Dighe, S. S., et al. (2018). Synthesis and Evaluation of Some Novel 2-Amino-4-Aryl Thiazoles for Antitubercular Activity. Research Journal of Pharmacy and Technology, 11(1), 133-137. [Link]

-

Khan, I., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Applied NanoBioScience, 12(2), 32. [Link]

-

Pocha, V. R., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Int. J. Drug Dev. & Res., 4(4), 231-237. [Link]

-

Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. [Link]

-

Duong, C. T., et al. (2020). Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. ResearchGate. [Link]

-

Al-Mousawi, S. M., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nanobioletters.com [nanobioletters.com]

An In-depth Technical Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 4-(3-aminopropyl)-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed synthetic route based on established chemical principles, its expected analytical characteristics, and a prospective workflow for evaluating its biological activity, particularly in the context of oncology research.

Chemical Identity and Structural Elucidation

IUPAC Name: this compound

The core structure of this molecule is a 1,3-thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This ring is substituted at the 2-position with an amine group and at the 4-position with a 3-aminopropyl group. The presence of two primary amine groups and the thiazole core makes this an interesting scaffold for exploring structure-activity relationships in various biological targets.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃S | |

| Molecular Weight | 157.24 g/mol | |

| Monoisotopic Mass | 157.06737 Da | [1] |

| XlogP (predicted) | 0.3 | [1] |

| CAS Number | 136604-78-9 (dihydrochloride) |

Proposed Synthesis via Hantzsch Thiazole Synthesis

The key challenge lies in the selection of a suitable α-haloketone precursor that will install the 3-aminopropyl side chain at the 4-position of the thiazole ring. A plausible precursor is 1-bromo-5-phthalimidopentan-2-one. The phthalimide group serves as a protecting group for the primary amine, which can be deprotected in the final step.

Proposed Synthetic Scheme:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of N-(3-(2-amino-1,3-thiazol-4-yl)propyl)phthalimide (Protected Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-bromo-5-phthalimidopentan-2-one (1 equivalent) and thiourea (1.1 equivalents).

-

Add absolute ethanol to the flask to achieve a concentration of approximately 0.5 M.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product remains in solution, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a common and effective solvent for the Hantzsch synthesis, as it readily dissolves both the α-haloketone and thiourea and has a suitable boiling point for the reaction.

-

Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Slight Excess of Thiourea: Using a slight excess of thiourea helps to ensure the complete consumption of the more complex and likely more expensive α-haloketone.

Step 2: Deprotection to Yield this compound

-

Suspend the protected thiazole intermediate from Step 1 in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2-3 equivalents) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide should form.

-

Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

-

Wash the precipitate with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

The final product can be purified by column chromatography or by conversion to its hydrochloride salt, which can be recrystallized.

Causality behind Experimental Choices:

-

Hydrazine for Deprotection: Hydrazine is the standard reagent for the removal of a phthalimide protecting group via the Ing-Manske procedure. It forms a stable cyclic phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion.

Predicted Analytical and Spectroscopic Data

While experimental data is not widely published, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.

Predicted Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | - A multiplet around δ 1.8-2.0 ppm (2H, CH₂)- A triplet around δ 2.7-2.9 ppm (2H, CH₂ adjacent to thiazole)- A triplet around δ 3.0-3.2 ppm (2H, CH₂ adjacent to NH₂)- A singlet around δ 6.5-6.7 ppm (1H, thiazole C5-H)- Broad singlets for the NH₂ protons (exchangeable with D₂O) |

| ¹³C NMR | - Signals in the aliphatic region (δ 25-45 ppm) for the three propyl carbons- A signal around δ 100-110 ppm for the thiazole C5- A signal around δ 140-150 ppm for the thiazole C4- A signal around δ 165-175 ppm for the thiazole C2 |

| IR Spectroscopy | - N-H stretching of primary amines (two bands) in the region of 3300-3500 cm⁻¹- C-H stretching of the propyl chain just below 3000 cm⁻¹- C=N stretching of the thiazole ring around 1600-1650 cm⁻¹- N-H bending of the primary amines around 1560-1640 cm⁻¹ |

| Mass Spectrometry (ESI+) | - Predicted [M+H]⁺ at m/z 158.07465[1] |

Potential Biological Activity and Proposed Screening Workflow

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. Some thiazole derivatives act as tubulin inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Given this precedent, a logical first step in evaluating the biological potential of this compound is to screen it for cytotoxic activity against a panel of human cancer cell lines.

Proposed Workflow for Anticancer Activity Screening:

Caption: A proposed experimental workflow for evaluating the anticancer potential of this compound.

Experimental Protocol: Primary Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Trustworthiness and Self-Validation:

The inclusion of both positive and negative controls in the cytotoxicity assay is crucial for validating the results. The positive control ensures that the assay is sensitive to cytotoxic agents, while the negative control provides a baseline for cell viability. Reproducibility should be confirmed by performing the assay in triplicate and on multiple independent occasions.

Conclusion

This compound is a molecule with a chemically interesting structure that warrants further investigation. The proposed synthetic route, based on the reliable Hantzsch thiazole synthesis, provides a clear path to obtaining this compound for further study. The predicted analytical data will be instrumental in confirming its identity and purity. The proposed biological screening workflow offers a logical starting point for exploring its potential as a novel therapeutic agent, particularly in the field of oncology. This guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this promising thiazole derivative.

References

-

Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. [Link]

-

Sun, M., Xu, Q., Xu, J., Wu, Y., Wang, Y., Zuo, D., ... & Zhang, W. (2018). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PloS one, 13(8), e0201823. [Link]

-

PubChem. This compound dihydrochloride. [Link]

Sources

Synthesis of the 4-Substituted-2-Aminothiazole Core: The Hantzsch Synthesis

An In-Depth Technical Guide to the Biological Activity of 4-(3-Aminopropyl)-1,3-thiazol-2-amine

Abstract: The 2-aminothiazole scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds.[1] Its inherent chemical versatility allows for extensive structural modifications, yielding a diverse library of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] While specific biological data for this compound is not extensively documented in publicly available literature, its structural foundation suggests a high potential for significant bioactivity. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate its potential. We will explore the primary synthesis route for the 2-aminothiazole core, delve into the most prominent and well-characterized biological activities of its derivatives—anticancer and antimicrobial—and provide detailed, field-proven experimental protocols to facilitate the systematic evaluation of this promising compound.

The most established and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis.[5][6] This reaction involves the cyclocondensation of an α-haloketone with a thioamide (or thiourea, for a 2-amino substituent).[7][8] The causality behind this choice of reaction lies in its reliability, high yields, and the ready availability of starting materials, making it an ideal starting point for synthesizing this compound and its analogs.

The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: General Hantzsch Synthesis for a 4-Substituted-2-Aminothiazole

This protocol is a self-validating system; successful synthesis of the thiazole product can be readily confirmed by standard analytical techniques (TLC, NMR, MS), ensuring the integrity of the starting material for subsequent biological assays.

-

Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1.0 eq) and thiourea (1.2 eq) in a suitable solvent such as ethanol or methanol.[5]

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 50-80°C) for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralization & Precipitation: Pour the cooled solution into a beaker containing a dilute aqueous solution of a base (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid byproduct and precipitate the 2-aminothiazole product.[5]

-

Isolation: Collect the resulting solid precipitate by vacuum filtration through a Büchner funnel.

-

Purification: Wash the filter cake with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-amino-4-substituted thiazole.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Anticancer Potential: Targeting Microtubule Dynamics

A significant number of 2-aminothiazole derivatives have demonstrated potent anticancer activity, often by functioning as inhibitors of tubulin polymerization.[9][10] Microtubules are critical components of the cytoskeleton, playing an essential role in the formation of the mitotic spindle during cell division.[11] By binding to tubulin (the protein subunit of microtubules), these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[9] This established mechanism makes it a primary hypothesis for the potential anticancer activity of this compound.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Quantitative Data: Antimicrobial Activity of Representative Thiazole Derivatives

The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible microbial growth. [12]

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Heteroaryl Thiazoles | S. aureus (MRSA) | 230 - 700 | [13] |

| Heteroaryl Thiazoles | E. coli | 230 - 700 | [13] |

| Sulfathiazole Derivatives | Candida strains | 7.8 - 93.7 | [14][15] |

| 2,4-Disubstituted Thiazoles | P. aeruginosa | 230 - 940 | [16][13]|

Experimental Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the gold-standard method for determining the MIC of an antimicrobial agent. [17][18]It is highly reproducible and quantitative.

-

Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL. 2. Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi. [19]5. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm with a plate reader. [19]

Conclusion and Future Directions

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, with a proven track record in yielding compounds with potent biological activities. Based on this extensive precedent, this compound is a compelling candidate for investigation as both an anticancer and antimicrobial agent. The primary hypothesized mechanism for its anticancer effect is the inhibition of tubulin polymerization, leading to mitotic arrest, a hallmark of many successful chemotherapeutics. Its potential as an antimicrobial agent is equally strong, given the broad-spectrum activity of related thiazoles.

This guide provides a robust, logical, and experimentally validated framework for the initial characterization of this compound. Successful identification of activity using these protocols should be followed by more advanced studies, including elucidation of the specific molecular binding site on tubulin, evaluation against drug-resistant microbial strains, in vivo efficacy studies in animal models, and a comprehensive toxicological assessment.

References

-

Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

Khalifa, M. E. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]

-

Jo, A., et al. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.10.1-28.10.13. [Link]

-

Nevagi, R.J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]

-

Gontijo, R.J.P.S., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(23), 5769. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed, 33800023. [Link]

-

Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(2), 125-141. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Glamočić, J., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4817. [Link]

-

Singh, A., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8011. [Link]

-

Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

-

Leah4sci. Hantzsch Thiazole Synthesis. (2019). YouTube. [Link]

-

CUTM Courseware. Thiazole. [Link]

-

Sharma, D., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

-

Boultif, L., et al. (2019). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 24(12), 2296. [Link]

-

Bio-protocol. Tubulin Polymerization Assay. [Link]

-

Wilson, C.J., et al. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 8, 1782. [Link]

-

University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. [Link]

-

Wikipedia. Cell cycle analysis. [Link]

-

Heithoff, D.M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(1), 100287. [Link]

-

Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Wang, Y., et al. (2015). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Organic Letters, 17(17), 4236-4239. [Link]

-

Adan, A., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50535. [Link]

-

Al-Shabib, N.A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences, 31(1), 103851. [Link]

-

Romagnoli, R., et al. (2008). 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]

-

Vitanza, L., et al. (2019). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Life, 9(3), 68. [Link]

-

ResearchGate. Synthesis of 4-substituted and 4,5-disubstituted 2-aminothiazoles... [Link]

-

APEC. Antimicrobial Susceptibility Testing. [Link]

-

Al-Ostoot, F.H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Center for Biotechnology Information. [Link]

-

Kumar, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(2), 213-241. [Link]

-

ResearchGate. Design 2-aminothiazoles as microtubule targeting agents based on... [Link]

-

Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 183-193. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jchemrev.com [jchemrev.com]

- 15. jchemrev.com [jchemrev.com]

- 16. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 17. woah.org [woah.org]

- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(3-Aminopropyl)-1,3-thiazol-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(3-aminopropyl)-1,3-thiazol-2-amine scaffold is a compelling heterocyclic motif in medicinal chemistry. As a derivative of the versatile 2-aminothiazole core, this structure presents unique opportunities for therapeutic innovation due to the presence of a flexible, basic aminopropyl side chain at the 4-position. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and biological potential of this compound derivatives and their analogs. We will delve into established synthetic methodologies, explore the nuanced structure-activity relationships (SAR), and discuss their known and potential biological targets. This document serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The 2-Aminothiazole Core and the Significance of the 4-(3-Aminopropyl) Substituent

The 2-aminothiazole ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in drug discovery is attributed to its favorable physicochemical properties, metabolic stability, and its ability to engage in diverse interactions with biological targets.[3][4]

The introduction of a 3-aminopropyl group at the 4-position of the 2-aminothiazole ring imparts distinct characteristics to the parent molecule. The primary amine provides a key basic center, allowing for salt formation and crucial hydrogen bonding interactions with biological macromolecules. The three-carbon aliphatic chain offers conformational flexibility, enabling the molecule to adopt various spatial arrangements to fit into binding pockets. This combination of a rigid aromatic core and a flexible basic side chain makes the this compound scaffold a promising starting point for the design of novel ligands for a range of biological targets.

Synthesis of the this compound Scaffold and its Derivatives

The primary and most versatile method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis .[5] This classical method involves the condensation of an α-haloketone with a thiourea or a substituted thiourea.

To generate the this compound scaffold, a key starting material is a suitably protected α-haloketone bearing the aminopropyl side chain. A general synthetic approach is outlined below.

General Synthetic Protocol

A plausible and efficient route to the target scaffold and its derivatives is a multi-step synthesis commencing with a protected amino-aldehyde or amino-ketone.

Step 1: Preparation of the α-Haloketone Intermediate

The synthesis begins with a protected 4-aminobutanal or a related ketone. A common protecting group for the amine is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its facile removal under acidic conditions.

-

Starting Material: N-Boc-4-aminobutanal.

-

Reaction: The protected aldehyde undergoes a Grignard reaction or a similar nucleophilic addition to introduce the carbon that will become part of the thiazole ring. Subsequent oxidation and halogenation at the α-position yield the key α-haloketone intermediate.

Step 2: Hantzsch Thiazole Synthesis

The α-haloketone is then reacted with thiourea in a suitable solvent, such as ethanol or isopropanol, often with heating, to form the 2-aminothiazole ring.

-

Reactants: Protected α-haloketone and thiourea.

-

Conditions: Refluxing in a protic solvent.

Step 3: Deprotection and Derivatization

The final step involves the removal of the protecting group from the aminopropyl side chain, typically using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The resulting primary amine can then be further derivatized to explore structure-activity relationships.

-

Deprotection: Treatment with an acid to remove the Boc group.

-

Derivatization: The free amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation, to generate a library of derivatives.

Experimental Workflow: Synthesis of this compound

Caption: General workflow for the synthesis of the target scaffold and its derivatives.

Structure-Activity Relationships (SAR)

While specific SAR data for this compound derivatives is not extensively published, we can extrapolate potential key structural features for biological activity based on related 2-aminothiazole scaffolds.

The 2-Amino Group

The 2-amino group is a critical pharmacophore in many biologically active 2-aminothiazoles. It can act as a hydrogen bond donor and acceptor.

-

Substitution: The SAR of many 2-aminothiazole series reveals that the N-2 position is highly amenable to modification.[3][4] Acylation or alkylation of the 2-amino group can significantly impact potency and selectivity for various targets. For instance, in a series of antitubercular 2-aminothiazoles, the introduction of substituted benzoyl groups at the N-2 position dramatically improved activity.[3]

The 4-(3-Aminopropyl) Side Chain

The aminopropyl chain offers several points for modification to probe the chemical space around a biological target.

-

Chain Length: The length of the alkylamino chain at the 4-position can influence binding affinity. Shorter (e.g., aminoethyl) or longer (e.g., aminobutyl) chains may alter the positioning of the terminal amino group within a binding pocket.

-

Substitution on the Amine: The terminal primary amine is a key site for derivatization. N-alkylation, N-acylation, or incorporation into a heterocyclic ring system can modulate the basicity, lipophilicity, and steric profile of the molecule, thereby affecting its biological activity. For example, in a series of benzothiazole-based histamine H3 receptor antagonists, lipophilic substituents on a piperazine or piperidine ring, which can be considered constrained analogs of an N,N-dialkylaminopropyl group, led to potent antagonists.[6]

The Thiazole Ring

The thiazole ring itself is generally considered a core, and often intolerant to major modifications in established pharmacophores.[3] However, substitution at the 5-position could be explored to fine-tune electronic properties and steric interactions.

Logical Relationship: Key Areas for SAR Exploration

Caption: Key structural components for SAR studies of the this compound scaffold.

Biological Targets and Therapeutic Potential

The structural features of this compound derivatives suggest potential activity against a range of biological targets.

Histamine Receptors

The aminopropyl side chain bears a structural resemblance to the ethylamine moiety of histamine. This suggests that derivatives of this scaffold could be investigated as modulators of histamine receptors, particularly the H3 receptor, which is a target for neurological and cognitive disorders. Research on related benzothiazoles has shown that derivatives with a basic amine separated from the heterocyclic core by a flexible linker can act as histamine H3 receptor antagonists.[6][7]

Kinases

The 2-aminothiazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. While the 4-(3-aminopropyl) substitution is less common in this context, it could potentially be exploited to interact with solvent-exposed regions or allosteric sites of kinases.

Other Potential Targets

Given the broad bioactivity of 2-aminothiazoles, derivatives of the 4-(3-aminopropyl) scaffold could also be explored for:

-

Antimicrobial Activity: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal properties.[1]

-

Anticancer Activity: The 2-aminothiazole core is present in several anticancer agents.[8]

-

Anti-inflammatory Activity: Some 2-aminothiazoles have shown inhibitory activity against enzymes involved in inflammation, such as inducible nitric oxide synthase (iNOS).[9]

Future Perspectives

The this compound scaffold represents a relatively underexplored area of chemical space with significant potential for the development of novel therapeutic agents. Future research efforts should focus on:

-

Library Synthesis: The generation of diverse libraries of derivatives with modifications at the 2-amino and the terminal aminopropyl positions is crucial for systematic SAR exploration.

-

Target Identification: High-throughput screening of these libraries against a broad range of biological targets will be instrumental in identifying novel activities.

-

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds will be essential for their successful development as drug candidates.

Conclusion

The this compound core is a versatile and promising scaffold for medicinal chemistry. Its synthesis is accessible through established methods like the Hantzsch reaction, and it offers multiple points for derivatization to modulate its physicochemical and pharmacological properties. While specific biological data for this particular family of compounds is limited in the public domain, the known activities of related 2-aminothiazoles suggest a high potential for the discovery of novel therapeutics targeting a range of diseases. This guide provides a solid foundation for researchers to embark on the exploration of this exciting class of molecules.

References

-

Walczyński, K., et al. (2000). New, non-imidazole histamine H3 receptor antagonists were prepared and in vitro tested as H3 receptor antagonists measured as the electrically evoked contraction of the guinea-pig jejunum. PubMed. [Link]

-

Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]

-

Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. PubMed. [Link]

- Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry.

- Walczyński, K., et al. (2000). New 2-Substituted Benzothiazoles as Histamine H3 Antagonists. Sci-Hub.

-

Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]

-

Rashdan, H. R. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

- Pinga, S. K., & Parimi, U. (2018). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.

-

Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PubMed Central. [Link]

- Khalifa, M. E. (2018).

-

Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. PubMed. [Link]

-

PubChem. 4-(2-Aminoethyl)-1,3-thiazol-2-amine. PubChem. [Link]

- Rao, C. V., et al. (2013).

-

G., B., et al. (2017). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. PubMed Central. [Link]

- ideXlab. H3 Receptor Antagonists. ideXlab.

-

Er, M., et al. (2014). SYNTHESIS AND CHARACTERIZATION OF NOVEL 1,3-THIAZOLE AND 2-AMINO-1,3,4-THIADIAZOLE DERIVATIVES. Semantic Scholar. [Link]

-

Kumar, A., et al. (2017). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed. [Link]

-

Khan Academy. (2019). synthesis of thiazoles. YouTube. [Link]

-

Al-Ostath, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Ahmad, S., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central. [Link]

- Wang, X., et al. (2022). Discovery of 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives as novel cyclin-dependent kinase 12 (CDK12) inhibitors for the treatment of esophageal squamous cell carcinoma.

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Non-imidazole histamine H3 ligands, Part 2: New 2-substituted benzothiazoles as histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.red [sci-hub.red]

- 8. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 2-aminothiazole compounds

An In-Depth Technical Guide on the Core Mechanisms of Action of 2-Aminothiazole Compounds

Executive Summary

The 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active agents.[1][2] This guide offers a detailed exploration into the multifaceted mechanisms of action through which 2-aminothiazole derivatives exert their therapeutic effects. We will dissect their role as potent kinase inhibitors, novel anti-prion agents, and broad-spectrum antimicrobials. By synthesizing data from biochemical assays, cellular studies, and structural biology, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile heterocyclic motif. We will delve into the causality behind experimental designs, present detailed protocols for mechanism validation, and visualize the complex signaling pathways involved, thereby offering a robust resource for advancing future drug discovery efforts.

Introduction: The 2-Aminothiazole Scaffold

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key pharmacophore found in numerous natural and synthetic compounds.[2][3] The addition of an amino group at the C2 position yields the 2-aminothiazole (2-AT) core, a structure that has proven exceptionally fruitful in the development of therapeutic agents.[4] Its broad pharmacological spectrum is remarkable, with derivatives demonstrating anticancer, anti-prion, antimicrobial, anti-inflammatory, and antiviral activities.[1][4][5] This versatility stems from the scaffold's ability to engage in specific molecular interactions, particularly hydrogen bonding, with various biological targets. Clinically successful drugs, such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, feature the 2-aminothiazole nucleus, underscoring its significance in oncology.[1][6] This guide will elucidate the primary mechanisms that underpin the diverse bioactivities of this important compound class.

Core Mechanism of Action I: Protein Kinase Inhibition

A predominant mechanism of action for 2-aminothiazole derivatives is the inhibition of protein kinases, a large family of enzymes that regulate the majority of cellular processes. Many 2-aminothiazole compounds function as ATP-competitive inhibitors, binding to the kinase hinge region and blocking the phosphorylation of downstream substrates.[7]

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7] 2-aminothiazole derivatives have been developed as potent inhibitors of several CDKs, including CDK2, CDK4, and CDK6.[1][8]

Mechanism: These compounds competitively bind to the ATP-binding pocket of the CDK.[9] This action prevents the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[8][10] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, suppressing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[10] By inhibiting CDK4/6 and CDK2, 2-aminothiazole compounds maintain Rb in its active state, leading to a G1 cell cycle arrest and halting cancer cell proliferation.[8][11] This can ultimately trigger apoptosis (programmed cell death).[9] The efficacy of these inhibitors is often demonstrated by a reduction in the phosphorylation of CDK substrates like Rb and histone H1 in cellular assays.[9][12]

Signaling Pathway: CDK/Rb-Mediated Cell Cycle Control

Caption: CDK/Rb pathway and inhibition by 2-aminothiazoles.

Quantitative Data: Antiproliferative Activity of CDK Inhibitors

| Compound ID/Description | Target(s) | Cell Line | IC50 (nM) | Reference |

| SNS-032 (BMS-387032) | CDK2 | A2780 (Ovarian) | 95 | [1] |

| N-Acyl-2-aminothiazole | CDK2/cycE | - | Potent Inhibition | [1] |

| Compound A | CDK4, CDK6 | - | 9.2, 7.8 | [10] |

| Dasatinib | Bcr-Abl, Src | K562 (Leukemia) | 11,080 (µM) | [1][13] |

Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are essential for proper mitotic progression, regulating events like centrosome maturation, spindle assembly, and chromosome segregation.[14][15] Their overexpression is linked to tumorigenesis, making them attractive therapeutic targets.

Mechanism: 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Aurora kinases.[2][14] By blocking the kinase activity, these compounds induce a cascade of mitotic defects. A key hallmark of Aurora kinase inhibition is the decreased phosphorylation of histone H3 at serine 10.[5][14] This ultimately leads to a failure of cytokinesis (the final step in cell division), resulting in cells with multiple nuclei (polyploidy) and subsequent cell death, a process known as endoreduplication.[14]

Experimental Workflow: Validating Aurora Kinase Inhibition

Caption: Workflow for assessing Aurora kinase inhibitor activity.

Core Mechanism of Action II: Anti-Prion Activity

Prion diseases are fatal neurodegenerative disorders caused by the conversion of the normal cellular prion protein (PrPC) into a misfolded, infectious, and aggregate-prone isoform known as PrPSc.[16]

Mechanism: High-throughput screening has identified 2-aminothiazole compounds as potent inhibitors of PrPSc formation in infected neuronal cell lines.[17][18] Preliminary mechanistic studies suggest that these compounds do not act by decreasing the expression of the PrPC substrate or by directly denaturing existing PrPSc aggregates.[16][19] Instead, the prevailing hypothesis is that 2-aminothiazoles inhibit the formation of new PrPSc from PrPC or enhance the cellular clearance of PrPSc.[16][19] The precise molecular target remains to be identified, but the robust structure-activity relationships suggest engagement with a specific cellular factor or pathway involved in prion propagation.[19]

Logical Relationship: Proposed Anti-Prion Mechanism

Caption: Hypothesized mechanism of 2-aminothiazole anti-prion activity.

Core Mechanism of Action III: Antimicrobial Activity

The 2-aminothiazole scaffold is present in numerous antimicrobial agents, including third-generation cephalosporin antibiotics.[20] Novel derivatives continue to be developed with broad-spectrum activity.

Mechanism: The antimicrobial mechanisms are diverse and depend on the specific derivative.

-

Direct Bactericidal/Fungicidal Activity: Many derivatives exhibit direct activity against a range of microbes, including drug-resistant strains of Gram-positive bacteria (e.g., MRSA) and fungi.[21][22] While the exact targets are often under investigation, they are presumed to interfere with essential cellular processes.

-

Synergistic Activity: Some 2-aminothiazole compounds act as antibiotic adjuvants. For example, certain derivatives can synergize with polymyxin E to combat multidrug-resistant Gram-negative bacteria. The proposed mechanism involves the 2-aminothiazole compound targeting and disrupting the bacterial outer membrane, thereby increasing its permeability and enhancing the efficacy of polymyxin E.[21]

Experimental Protocols

5.1. In Vitro Kinase Inhibition Assay [13]

-

Objective: To determine the concentration of a 2-aminothiazole compound required to inhibit 50% of a target kinase's activity (IC50).

-

Methodology:

-

Reaction Preparation: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a specific peptide substrate (e.g., a biotinylated peptide), and kinase assay buffer.

-

Compound Addition: Add the 2-aminothiazole inhibitor, serially diluted in DMSO, to the wells. Include a DMSO-only control (0% inhibition) and a well without ATP (100% inhibition).

-

Reaction Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding EDTA.

-

Detection: Detect the amount of phosphorylated substrate. A common method is to add a europium-labeled anti-phosphoserine/threonine antibody and an allophycocyanin-streptavidin acceptor. The resulting time-resolved fluorescence resonance energy transfer (TR-FRET) signal is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

5.2. Cellular PrPSc Reduction Assay [17]

-

Objective: To measure the reduction of PrPSc levels in prion-infected cells after treatment with a 2-aminothiazole compound.

-

Methodology:

-

Cell Plating: Plate prion-infected mouse neuroblastoma cells (e.g., ScN2a) in 96-well plates.

-

Compound Treatment: The following day, treat the cells with the test compounds at various concentrations for 6 days.

-

Cell Lysis: After incubation, lyse the cells directly in the wells.

-

Proteinase K Digestion: Treat a portion of the lysate with Proteinase K (PK) to digest PrPC and other cellular proteins, leaving the PK-resistant PrPSc core. A control aliquot is left undigested.

-

ELISA Detection: Use a sandwich ELISA to quantify the remaining PrPSc. Coat plates with an anti-PrP capture antibody. Add the PK-digested lysates, followed by a denaturing step (e.g., with guanidine thiocyanate) to expose the epitope. Detect with a horseradish peroxidase (HRP)-conjugated anti-PrP antibody and a chemiluminescent substrate.

-

Data Analysis: Normalize the PrPSc signal to total protein content or a housekeeping gene. Calculate the 50% effective concentration (EC50) by plotting the percentage of PrPSc reduction against compound concentration.

-

Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a remarkably versatile platform for drug discovery, with derivatives demonstrating potent and diverse mechanisms of action. As kinase inhibitors, they effectively halt cell cycle progression and induce apoptosis in cancer cells. As anti-prion agents, they represent a promising, albeit mechanistically enigmatic, avenue for treating fatal neurodegenerative diseases. Their continued exploration as antimicrobial agents provides new strategies for combating drug resistance. Future research should focus on elucidating the precise molecular targets for their anti-prion and antimicrobial activities, which will enable more rational, target-based drug design. Furthermore, optimizing the pharmacokinetic and safety profiles of these compounds will be critical for translating their potent in vitro activities into clinically successful therapeutics.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]

-

Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. (n.d.). PubMed. [Link]

-

2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Publications. [Link]

-

Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2010). PubMed. [Link]

-

Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2009). Taylor & Francis Online. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]

-

Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (n.d.). Europe PMC. [Link]

-